
2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide, also known as ANMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ANMA is a member of the acrylamide family and has a molecular formula of C18H17N3O4.
Mecanismo De Acción
The mechanism of action of 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide involves its ability to bind to specific enzymes and inhibit their activity. 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has also been found to inhibit the activity of enzymes such as matrix metalloproteinases, which are involved in the progression of cancer.
Biochemical and Physiological Effects:
2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the progression of cancer. In addition, 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide is its ability to inhibit the activity of specific enzymes, making it a potential candidate for drug discovery. 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide also has unique properties that make it a useful building block for the synthesis of novel polymers. However, one of the limitations of 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide research. One potential direction is the development of 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide-based drugs for the treatment of Alzheimer's disease and cancer. Another potential direction is the synthesis of novel polymers using 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide as a building block. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide and its potential applications in various fields.
In conclusion, 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound with significant potential in various scientific research applications. Its ability to inhibit the activity of specific enzymes makes it a potential candidate for drug discovery, while its unique properties make it a useful building block for the synthesis of novel polymers. Further research is needed to fully understand the potential applications of 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide in various fields.
Métodos De Síntesis
The synthesis of 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction between 4-nitrophenylacetic acid and 4-methylphenylamine in the presence of acetic anhydride. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Aplicaciones Científicas De Investigación
2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has shown promising results in various scientific research applications, including drug discovery, material science, and catalysis. In drug discovery, 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has been found to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease. In material science, 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has been used as a building block for the synthesis of novel polymers with unique properties. In catalysis, 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has been used as a catalyst for various chemical reactions.
Propiedades
IUPAC Name |
(E)-2-acetamido-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-3-7-15(8-4-12)20-18(23)17(19-13(2)22)11-14-5-9-16(10-6-14)21(24)25/h3-11H,1-2H3,(H,19,22)(H,20,23)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQGLPYATGAOQY-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-acetamido-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912051.png)

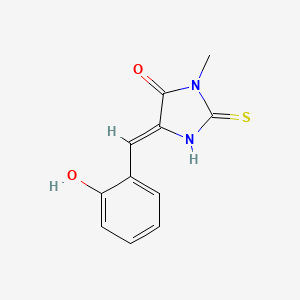
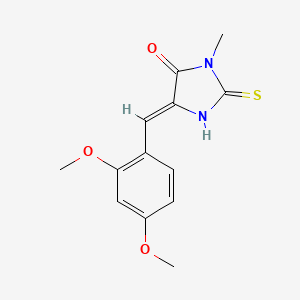
![N-[5-(dimethylamino)-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5912082.png)

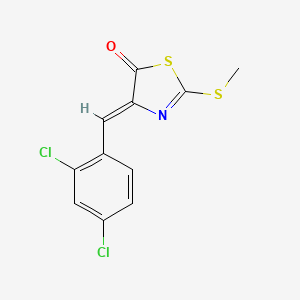
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5912114.png)
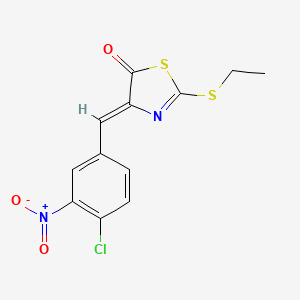
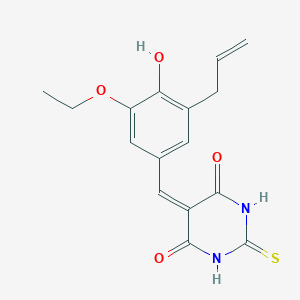
![N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5912143.png)
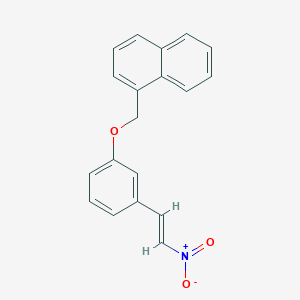
![methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5912150.png)
![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912151.png)